molecular formula C17H28ClN B15342010 N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride CAS No. 15826-61-6

N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride

Cat. No.: B15342010
CAS No.: 15826-61-6
M. Wt: 281.9 g/mol
InChI Key: PVEPNJZYFVEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C17H28ClN. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a dimethylamino group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride typically involves the reaction of cyclohexylamine with N,N-dimethyl-3-phenylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and it may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: Similar in structure but lacks the phenyl group.

    3-Dimethylamino-1-propyl chloride: Similar backbone but different substituents.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the dimethylamino and phenyl groups.

Uniqueness

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is unique due to its combination of a cyclohexyl group, a phenyl group, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of cyclohexyl-phenylpropylamine intermediates followed by dimethylation. For purification, techniques like recrystallization (using toluene or ethanol) or column chromatography (silica gel, eluent: dichloromethane/methanol) are effective. Diisopropylethylamine can minimize byproducts during dimethylation steps . Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and mass spectrometry (ESI+ mode) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (e.g., δ 2.2–2.4 ppm for dimethylamino protons), 13C^{13}C-NMR (quaternary carbons for cyclohexyl/phenyl groups), and FT-IR (N-H stretching at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .

Q. What are the preliminary toxicity profiles for this compound, and how should safety protocols be designed?

  • Methodological Answer : Acute toxicity can be assessed via OECD Guideline 423 using rodent models. In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede in vivo studies. Safety protocols must include fume hoods for synthesis, PPE (gloves, goggles), and emergency eyewash stations, as amines often exhibit skin/eye irritation .

Advanced Research Questions

Q. How can chiral impurities in the synthesis of This compound be resolved and quantified?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or SFC (supercritical CO2_2/methanol) can separate enantiomers. For quantification, calibrate with enantiopure standards and validate via linearity (R2^2 >0.99) and LOD/LOQ studies .

Q. What strategies are effective for analyzing degradation products under stressed conditions (e.g., heat, light, pH)?

  • Methodological Answer : Perform forced degradation studies:

  • Thermal : Heat at 80°C for 24 hrs.
  • Photolytic : Expose to UV (ICH Q1B).
  • Hydrolytic : Test in 0.1M HCl/NaOH at 60°C.
    Analyze degradation products via LC-MS/MS (Q-TOF) and compare with impurity databases (e.g., ). Stability-indicating methods require baseline separation of all peaks .

Q. How does the cyclohexyl-phenyl substitution impact receptor binding compared to analogs like Atomoxetine or Duloxetine?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) using serotonin/norepinephrine transporter (SERT/NET) crystal structures (PDB: 5I71). Compare binding affinities (ΔG values) with Atomoxetine ( ) or Fluoxetine ( ). Validate via radioligand displacement assays (3H^3H-citalopram for SERT) .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

  • Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor. Identify phase I metabolites via LC-HRMS (e.g., hydroxylation at cyclohexyl group). Phase II metabolism (glucuronidation) can be studied with UDP-glucuronic acid. Compare metabolic stability (t1/2_{1/2}) with control compounds .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported toxicity data from different sources?

  • Methodological Answer : Cross-validate using standardized assays (e.g., OECD vs. EPA guidelines). For conflicting in vitro data, repeat assays with stricter controls (e.g., cell line authentication, serum-free media). Meta-analysis of literature (e.g., vs. 19) may reveal protocol variability (dose, exposure time) .

Q. What analytical techniques differentiate between polymorphic forms of this hydrochloride salt?

  • Methodological Answer : XRPD (X-ray powder diffraction) identifies crystalline vs. amorphous forms. DSC (differential scanning calorimetry) detects melting point variations (>5°C indicates polymorphism). Raman spectroscopy (peak shifts at 500–600 cm1^{-1}) provides rapid screening .

Q. Tables for Key Data

Property Method Typical Result Reference
Melting PointDSC180–185°C (decomposes)
LogP (Lipophilicity)Shake-flask (octanol/water)3.2 ± 0.3
Plasma Stability (t1/2_{1/2})HLM incubation + LC-MS45 ± 5 mins
Chiral PurityChiral HPLC>99% ee

Properties

CAS No.

15826-61-6

Molecular Formula

C17H28ClN

Molecular Weight

281.9 g/mol

IUPAC Name

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H27N.ClH/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H

InChI Key

PVEPNJZYFVEYDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.